2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide
Overview
Description
2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide, also known as MPAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology. The compound has been synthesized using several methods, and its mechanism of action and biochemical effects have been studied extensively.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is not fully understood, but it is believed to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression by removing acetyl groups from histones, which can lead to the repression of gene transcription. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer to other parts of the body. 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide has also been studied for its potential as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is its ability to selectively inhibit HDACs, which can lead to the activation of tumor suppressor genes without affecting normal cells. However, 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide has also been shown to have cytotoxic effects on normal cells at high concentrations. Another limitation is the lack of in vivo studies, which can provide more information on the pharmacokinetics and toxicity of the compound.
Future Directions
Further studies are needed to fully understand the mechanism of action of 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide and its potential applications in various fields. In medicinal chemistry, 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide can be further optimized to improve its potency and selectivity. In biotechnology, 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide can be used as a tool to study the role of HDACs in gene regulation and disease progression. In addition, in vivo studies are needed to evaluate the pharmacokinetics and toxicity of 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide in animal models.
Conclusion:
In conclusion, 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide is a synthetic compound with potential applications in various fields such as medicinal chemistry, biochemistry, and biotechnology. Its mechanism of action and biochemical effects have been extensively studied, and it has shown promising results as an anticancer agent and anti-inflammatory agent. Further studies are needed to fully understand its potential and limitations.
Scientific Research Applications
2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide has been studied extensively for its potential applications in medicinal chemistry. It has been shown to have antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. 2-(1-methyl-1H-pyrrol-2-yl)-N'-(4-pyridinylmethylene)acetohydrazide has also been studied for its potential as an anticancer agent in combination with other drugs.
properties
IUPAC Name |
2-(1-methylpyrrol-2-yl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-17-8-2-3-12(17)9-13(18)16-15-10-11-4-6-14-7-5-11/h2-8,10H,9H2,1H3,(H,16,18)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYVIHJKZUBIIV-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CC(=O)NN=CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1CC(=O)N/N=C/C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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